
N2-Acetyl-N10-trifluoroacetyl pteroic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N2-Acetyl-N10-trifluoroacetyl pteroic acid can be achieved through the reaction of 2-amino-3,4-dihydro-4-oxo-6-pteridinylmethyl with 2,2,2-trifluoroacetyl chloride under appropriate reaction conditions . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and crystallization steps to obtain the final product.
Chemical Reactions Analysis
N2-Acetyl-N10-trifluoroacetyl pteroic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-Acetyl-N10-trifluoroacetyl pteroic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-Acetyl-N10-trifluoroacetyl pteroic acid involves its role as a structural component of folic acid. It participates in the biosynthesis of tetrahydrofolate derivatives, which are essential for various cellular processes . The compound targets specific enzymes and pathways involved in folate metabolism, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
N2-Acetyl-N10-trifluoroacetyl pteroic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C18H13F3N6O5 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C18H13F3N6O5/c1-8(28)23-17-25-13-12(14(29)26-17)24-10(6-22-13)7-27(16(32)18(19,20)21)11-4-2-9(3-5-11)15(30)31/h2-6H,7H2,1H3,(H,30,31)(H2,22,23,25,26,28,29) |
InChI Key |
IJURIOBWKKTFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


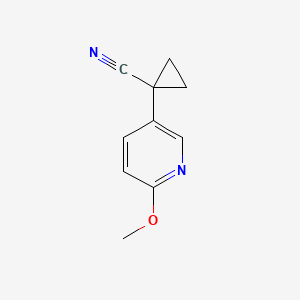
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)


![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
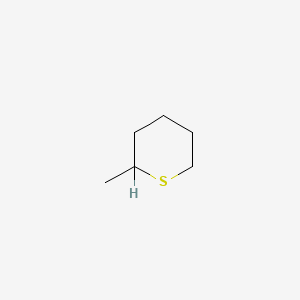
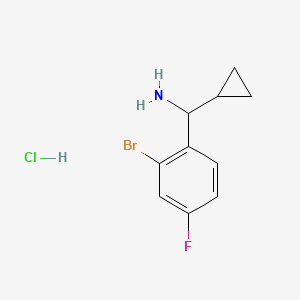


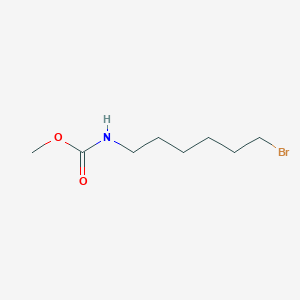
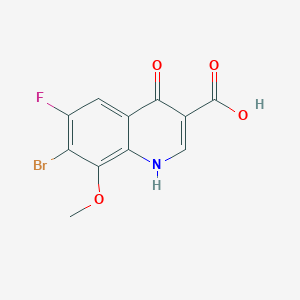
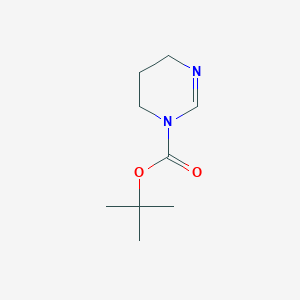
![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
